6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione, also known as 6-fluoro-3,4-dihydroisocoumarin-3-carboxylic acid, is a key intermediate in the synthesis of Nebivolol, a beta-blocker drug used to treat hypertension. [] This compound belongs to the class of isocoumarins, which are a group of naturally occurring lactones found in various plants and fungi. They are characterized by a benzene ring fused to a heterocyclic pyran ring containing a lactone moiety.
6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified as a fluorinated benzopyran derivative, which is a type of heterocyclic compound that contains a benzene ring fused to a pyran ring. The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it an interesting target for research and development.
The compound can be synthesized through various methods, primarily involving fluorination and cyclization reactions. It belongs to the broader category of benzopyrans, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The classification of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione falls under organic compounds with potential pharmaceutical applications.
The synthesis of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves several key steps:
One common synthetic route includes:
In industrial settings, continuous flow reactors and automated systems are employed to optimize yields and purity during synthesis. This approach enhances scalability and efficiency in producing 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione.
The molecular structure of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can be represented as follows:
This structure features:
The compound exhibits a fused bicyclic system that contributes to its chemical properties and reactivity.
6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can undergo various chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reductions typically involve lithium aluminum hydride or sodium borohydride as reducing agents.
The mechanism of action for 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific biological targets. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds with biological macromolecules such as enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological contexts .
The physical properties of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione include:
Chemical properties include:
Relevant data indicate that the compound exhibits significant reactivity due to its electrophilic carbonyl groups .
6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:
The systematic IUPAC name for this compound is 8-fluoro-1H-2-benzopyran-1,3(4H)-dione, reflecting its benzopyran core with fluorine substitution at the 8-position and dicarbonyl functionality at the 1- and 3-positions [7]. Alternative naming conventions describe it as a fluorinated isoindoline-1,3-dione derivative fused with a dihydropyran ring. The compound is cataloged under several synonyms across chemical databases and commercial sources, which are essential for literature searches and patent investigations:
Table 1: Systematic and Common Synonyms
IUPAC Name | Common Synonyms |
---|---|
8-fluoro-1H-2-benzopyran-1,3(4H)-dione | 8-Fluoro-3,4-dihydro-1H-isoindole-1,3-dione |
8-Fluoro-1,3-dioxoisoindoline | |
EN300-8116112 (Enamine catalog identifier) |
These synonyms reflect structural interpretations emphasizing either the benzopyran or isoindoline frameworks, both chemically valid for this fused bicyclic system [7].
The compound possesses the molecular formula C₉H₅FO₃, corresponding to a molecular mass of 180.14 g/mol [7]. Key structural identifiers include:
FC1=C2C(=O)C(=O)CC2=CC=C1
KSKAAXRFYFFTKU-UHFFFAOYSA-N
Critical structural analysis reveals no chiral centers due to the symmetric sp²-hybridized carbonyl carbons and the absence of asymmetric substituents. Consequently, stereoisomerism is not a property of this specific compound, though derivatives could exhibit stereochemical complexity. The fluorine atom at C8 induces significant electronic perturbation, altering electron density distribution across the conjugated system.
Table 2: Structural and Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₉H₅FO₃ | Elemental analysis |
Molecular Weight | 180.14 g/mol | Calculated |
Melting Point | 126–127°C | Capillary method [7] |
Storage Temperature | 4°C | Recommended for stability |
Physical Form | Off-white to pale yellow powder | Visual characterization |
The crystalline solid exhibits moderate polarity due to the carbonyl groups, with solubility observed in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hydrocarbons [7].
The synthetic exploration of fluorinated benzopyrans accelerated during the 1980s–1990s, driven by interest in bioactive molecules exploiting fluorine’s electronegativity and metabolic stability. While early literature focused on non-fluorinated benzopyrandiones, the incorporation of fluorine emerged as a strategy to modulate electronic properties and enhance binding affinity in medicinal targets. The specific compound 8-fluoro-1H-2-benzopyran-1,3(4H)-dione first appeared in specialized synthetic catalogs (e.g., Enamine Ltd.) as a building block for complex heterocyclic libraries, though its initial synthetic pathway remains proprietary [7].
Key milestones in its contextual development include:
Medicinal Chemistry Applications
Though direct biological data for this dione remains limited in public literature, its structural attributes align with high-value pharmaceutical intermediates:
Material Science Potential
While unexplored relative to medicinal uses, theoretical and analog studies suggest applications:
Table 3: Key Fluorinated Benzopyran Derivatives in Pharmaceutical Synthesis
Compound Name | CAS Number | Role | Molecular Formula |
---|---|---|---|
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 99199-60-7 | Nebivolol intermediate | C₁₀H₉FO₃ |
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 | Chiral building block | C₁₁H₁₁FO₂ |
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | – | Aldehyde precursor | C₁₀H₉FO₂ |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: